Salsoline

Overview

Description

Salsoline is a tetrahydroisoquinoline alkaloid found in some plants of the genus Salsola . It is the monomethylated metabolite of salsolinol, which has been thought to contribute to Parkinson’s disease . It has also been tied to the neuropathology of chronic alcoholism .

Synthesis Analysis

Salsoline is a derivative of salsolinol . The endogenous synthesis of salsoline, although relatively straightforward, requires appropriate conditions to be maintained . Salsoline can be obtained in high yields via condensation of the alkaloids with o-formylbenzoic acid .Molecular Structure Analysis

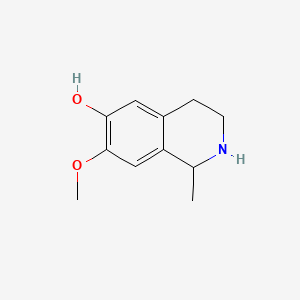

Salsoline has the chemical formula C11H15NO2 . It exists as R and S enantiomers . The structure of salsoline was proven using 1H and 13C NMR spectroscopy and data from 2D COSY 1H–1H and HMQC 1H–13C spectra .Chemical Reactions Analysis

Salsoline is able to undergo addition reactions in which additions can happen to the nitrogenous ring . In the presence of NaBH4 or H2SO4, this structure may be able to undergo carbonyl chemistry .Physical And Chemical Properties Analysis

Salsoline appears as a white or almost white crystalline powder . It has a density of 1.106 g/cm3 and a melting point of 217-219 °C . It is soluble in chloroform and slightly soluble in water and benzene .Scientific Research Applications

- Salsoline is a tetrahydroisoquinoline derivative that was initially detected in the urine of Parkinsonian patients receiving l-DOPA medication. It has been implicated in both Parkinson’s disease and alcohol addiction .

- Research has explored salsoline’s role in neurotransmission, especially related to dopamine pathways. Its ability to cross the blood-brain barrier suggests potential neurobiological effects .

- Researchers have investigated supramolecular complexes of salsoline with cyclodextrins using NMR spectroscopy. These studies shed light on the interactions and binding modes of salsoline with other molecules.

- The THIQ (1,2,3,4-tetrahydroisoquinoline) scaffold, to which salsoline belongs, has attracted attention in medicinal chemistry. THIQ-based compounds exhibit diverse biological activities against pathogens and neurodegenerative disorders .

- Synthetic strategies for constructing the THIQ core scaffold have been explored, contributing to the development of novel analogs with potent biological effects .

- Compound 11, a potent and selective ALK5 inhibitor, contains salsoline as part of its structure. It inhibits TGF-β-induced Smad2/3 phosphorylation, making it relevant for potential therapeutic applications .

- Salsoline derivatives have been synthesized and evaluated for antimicrobial activity. These studies provide insights into the compound’s potential in combating infections .

- Researchers have explored indole derivatives, including salsoline-related compounds, for various applications. Molecular docking studies have been conducted to assess their anti-HIV-1 properties .

Neurotransmission and Neuroprotection

Supramolecular Complexes and NMR Spectroscopy

Synthetic Strategies and Medicinal Chemistry

ALK5 Inhibition and TGF-β Signaling

Antimicrobial Activity and Derivatives

Indole Derivatives and Molecular Docking

Mechanism of Action

Target of Action

Salsoline is a derivative of dopamine , and it is thought to interact with dopaminergic neurons in the central nervous system . It is considered to alter the function of these neurons .

Mode of Action

It is known that salsoline can alter the function of dopaminergic neurons . This alteration could lead to changes in neurotransmission and potentially have neurotoxic or neuroprotective effects .

Biochemical Pathways

Salsoline is involved in the biochemical pathways of dopamine metabolism . It is formed endogenously through the non-enzymatic condensation of dopamine with acetaldehyde . The compound is also thought to influence the glutathione pathway, which is critical for maintaining cytosolic dopamine homeostasis .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier . This allows Salsoline to interact directly with neurons in the central nervous system .

Result of Action

The results of Salsoline’s action can vary. In some cases, it may have neurotoxic effects, potentially contributing to conditions like Parkinson’s disease . Some studies suggest that salsoline may also have neuroprotective effects . For example, it has been found to decrease the reactive oxygen species level in SH-SY5Y cells treated by H2O2 and the caspase activity induced by H2O2 or 6-hydroxydopamine .

Action Environment

The action of Salsoline can be influenced by various environmental factors. For instance, the presence of acetaldehyde, a product of alcohol metabolism, can lead to the endogenous formation of Salsoline . Additionally, the compound’s effects may be influenced by the concentration of dopamine and other factors in the brain .

Safety and Hazards

Future Directions

Although the neurotoxic properties of salsolinol have numerously been emphasized, its neuroprotective properties should not be neglected and need greater consideration . Salsolinol in the concentration range 10–250 μM did not show any significant release of lactate dehydrogenase from necrotic SH-SY5Y cells and was able in the concentration of 50 and 100 μM to rescue SH-SY5Y cells from death induced by H2O2 .

properties

IUPAC Name |

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPRLBGPGZHUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871573 | |

| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89-31-6, 76419-97-1 | |

| Record name | Salsoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 76419-97-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

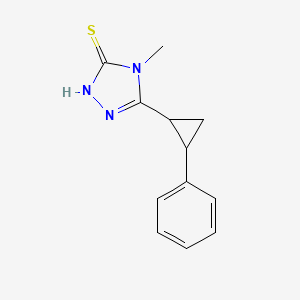

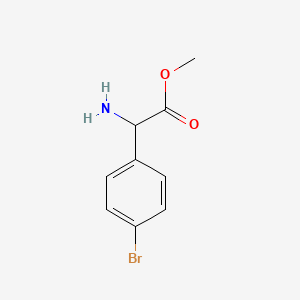

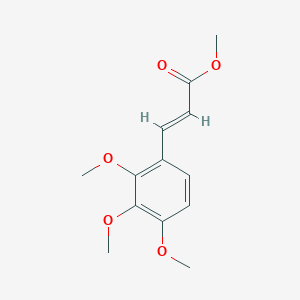

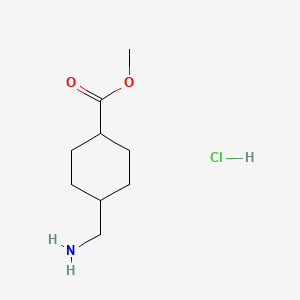

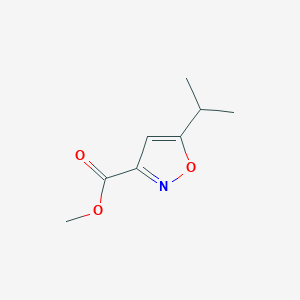

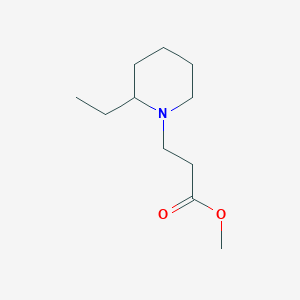

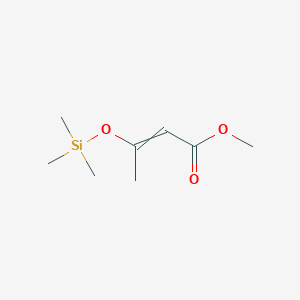

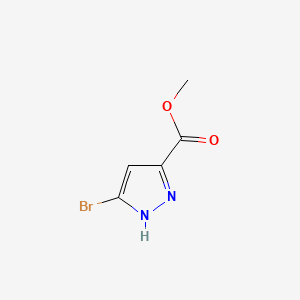

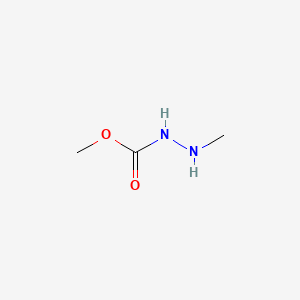

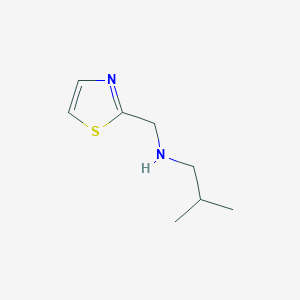

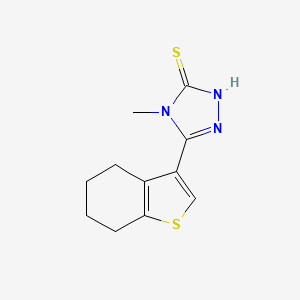

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)

![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)

![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)